Taselisib

PI3K inhibition PTEN loss drug resistance

Researchers studying PI3K-driven cancers face a critical limitation: standard PI3Kα inhibitors lose efficacy in PTEN-deficient contexts and cannot induce mutant p110α degradation. Taselisib (GDC-0032) resolves these gaps as a β-isoform-sparing PI3K inhibitor (Ki: p110α 0.29 nM, p110δ 0.12 nM, p110γ 0.97 nM) with a unique HER2-dependent degrader mechanism. • Retains anti-proliferative activity in PIK3CA-mutant/PTEN-loss models where alpelisib fails • β-sparing profile enables dissection of PI3Kα/δ/γ-specific signaling pathways • Defined human oral bioavailability (57.4%) supports translational PK/PD modeling Supplied with rigorous analytical characterization and global logistics support.

Molecular Formula C24H28N8O2
Molecular Weight 460.5 g/mol
CAS No. 1395408-87-3
Cat. No. B8020348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaselisib
CAS1395408-87-3
Molecular FormulaC24H28N8O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C
InChIInChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)
InChIKeyBEUQXVWXFDOSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taselisib: β-Sparing PI3Kα/δ/γ Inhibitor


Taselisib (GDC-0032, RG-7604, CAS 1395408-87-3) is a potent, orally bioavailable, small-molecule inhibitor of Class I phosphatidylinositol 3-kinase (PI3K). It displays a β-isoform-sparing profile, exhibiting high affinity for the p110α, p110δ, and p110γ catalytic subunits (Ki values of 0.29 nM, 0.12 nM, and 0.97 nM, respectively), while showing >30-fold reduced activity against p110β (Ki = 9.1 nM) [1]. This next-generation PI3K inhibitor is distinguished by its unique mechanism of action, which triggers the selective, HER2-dependent degradation of mutant p110α protein, providing a distinct biological profile compared to earlier PI3K inhibitors [2]. Taselisib has been investigated in multiple Phase II and Phase III clinical trials for PIK3CA-mutant solid tumors and is a key research tool for studying PI3K pathway biology and mutant-selective pharmacology [3].

β-sparing PI3K pathway inhibition Reported isoform-selectivity fit for α/δ/γ inhibition with minimal β activity
Mutant p110α degradation mechanism HER2-dependent proteasomal degradation of mutant p110α, distinct from simple kinase inhibition
Clinical-stage tool compound Evaluated in Phase II/III biomarker-stratified trials for PIK3CA-mutant oncology research

Why Taselisib Cannot Be Substituted


While multiple PI3Kα inhibitors, such as alpelisib (BYL719) and inavolisib (GDC-0077), exist, they are not functionally interchangeable with taselisib due to fundamental differences in their isoform selectivity profiles and, critically, their distinct mechanisms of action at the protein level. Unlike alpelisib, which is an α-isoform selective inhibitor, taselisib's β-sparing profile (α/δ/γ inhibition with minimal β activity) confers a unique signaling inhibition fingerprint [1]. More importantly, taselisib possesses a unique degrader mechanism that leads to the proteasome-dependent degradation of mutant p110α protein, an activity not shared by non-degrader inhibitors like alpelisib [2]. This mechanistic divergence results in differential sensitivity in specific genetic contexts; for instance, taselisib maintains greater anti-proliferative activity in PIK3CA-mutant cells with PTEN loss compared to alpelisib [3]. Therefore, substituting taselisib with another inhibitor will not replicate its specific biological effects, particularly in models where mutant p110α degradation or β-isoform sparing is critical to the experimental outcome.

Isoform selectivity mismatch α-selective inhibitors (e.g., alpelisib) do not replicate the β-sparing signaling inhibition profile; pan-PI3K inhibitors lack isoform discrimination.
Mechanistic divergence Non-degrader PI3K inhibitors do not induce mutant p110α degradation, resulting in a different pathway-suppression mode and duration.
Model-context sensitivity PTEN-loss resistance response differs; anti-proliferative activity in PTEN-deficient models may not transfer to α-selective or pan-PI3K comparators.

Quantitative Differentiation vs. PI3K Comparators


PTEN Loss: Superior Activity vs. Alpelisib

In a direct head-to-head comparison in PIK3CA-mutant breast cancer cell lines (EFM19 and T47D), siRNA-mediated knockdown of the tumor suppressor PTEN conferred resistance to alpelisib (BYL719) treatment. This acquired resistance was significantly less pronounced in cells treated with taselisib (GDC-0032) [1]. This suggests that taselisib retains superior anti-proliferative activity in the context of PTEN loss, a common mechanism of resistance to PI3Kα inhibitors.

PTEN Loss Response vs. Alpelisib
Head-to-head
Less pronounced resistance induction in PTEN-knockdown PIK3CA-mutant cells vs. alpelisib
Supports PTEN-loss model-response interpretation
Qualitative observation; EFM19/T47D cell lines, siRNA PTEN knockdown
PI3K inhibition PTEN loss drug resistance breast cancer

Mutant p110α Protein Degradation

Unlike other PI3K inhibitors such as alpelisib or pictilisib (GDC-0941), taselisib (GDC-0032) possesses a unique mechanism of action, triggering the HER2-dependent, proteasome-mediated degradation of mutant p110α protein [1]. This was demonstrated in vitro, where taselisib treatment led to a significant reduction in mutant p110α protein levels, an effect not observed with non-degrader PI3K inhibitors. This degradation results in more potent and prolonged suppression of the PI3K pathway in PIK3CA-mutant cells compared to inhibitors that only block kinase activity [2].

Mutant p110α Degradation
Reported
HER2-dependent proteasomal degradation of mutant p110α; not observed with non-degrader PI3K inhibitors
Supports mutant p110α degradation endpoint context
Mechanism distinct from kinase inhibition alone
targeted protein degradation PI3Kα HER2 signaling mutant selectivity

β-Sparing Isoform Selectivity Profile

Taselisib exhibits a distinct isoform selectivity profile with high potency against PI3Kα, δ, and γ isoforms while sparing the β isoform. This contrasts with earlier pan-PI3K inhibitors that inhibit all four Class I isoforms and with α-selective inhibitors like alpelisib [1]. The reported Ki values for taselisib against the four Class I PI3K isoforms are: PI3Kδ (0.12 nM), PI3Kα (0.29 nM), PI3Kγ (0.97 nM), and PI3Kβ (9.1 nM) [2]. This represents a >30-fold selectivity for the α isoform over the β isoform.

Isoform Selectivity (Ki)
Reported
PI3Kα 0.29 nM / PI3Kβ 9.1 nM (>30-fold α/β)
Supports isoform-selectivity assay context
Biochemical kinase inhibition assays
PI3K isoform selectivity enzyme inhibition kinase assay off-target effects

Defined Human Oral Bioavailability

Taselisib's human absolute oral bioavailability (ABA) has been rigorously quantified as 57.4%, determined via a crossover study using an oral therapeutic dose followed by an intravenous microtracer dose of [14C]taselisib [1]. This contrasts with many research compounds for which this critical parameter remains undefined or is estimated from preclinical species. The study further established that taselisib is the major circulating component in humans, with no single metabolite exceeding 10% of total drug-related material, and that 84.2% of the dose is recovered as the parent drug in excreta, indicating metabolism plays a minor role in its clearance [2].

Human Oral Bioavailability
Reported
Absolute oral bioavailability 57.4%
Supports exposure-model validation
[14C]taselisib IV microtracer crossover study
pharmacokinetics bioavailability ADME in vivo dosing

Biomarker-Driven Clinical Efficacy in PIK3CA-Mutant Cancers

Taselisib's clinical development, including Phase II and III trials such as the MATCH subprotocol I (NCT04439175) and Lung-MAP (NCT02785913), has been specifically focused on patient populations selected for PIK3CA mutations [1]. This is a more targeted approach compared to some earlier pan-PI3K inhibitors. While clinical efficacy data (e.g., objective response rates, progression-free survival) are available from these trials, they are not summarized here as the user's focus is on product differentiation for scientific selection, not a full clinical data package.

Biomarker-Selected Trial Context
Trial context
Phase II/III trials restricted to PIK3CA-mutant tumors (MATCH, Lung-MAP)
Provides mutation-selected research context
Differentiates from unselected pan-PI3K inhibitor trials
biomarker-driven therapy clinical trial PIK3CA mutation patient selection

Key Research Applications for Taselisib


PI3K Pathway Biology in PTEN Loss Context

Researchers modeling acquired resistance to PI3Kα inhibitors can utilize taselisib as a critical comparator tool. Given its demonstrated ability to retain anti-proliferative activity in PIK3CA-mutant cells following PTEN knockdown—a scenario where alpelisib's efficacy is compromised—taselisib enables the dissection of resistance mechanisms and the evaluation of combination therapies designed to overcome PTEN loss-driven resistance [1].

PI3K Isoform Dissection with β-Sparing Tool

In cell signaling studies requiring the dissection of specific PI3K isoform contributions, taselisib serves as a highly valuable β-sparing tool. Its unique potency profile (inhibiting α, δ, and γ while sparing β) allows for the specific interrogation of PI3Kα/δ/γ-dependent signaling pathways, in contrast to pan-PI3K inhibitors or α-selective inhibitors [2]. This is particularly useful in immune cell signaling research, where PI3Kδ and PI3Kγ play crucial roles.

Mutant-Selective p110α Degradation Studies

Taselisib is an essential chemical probe for studying the emerging field of targeted protein degradation (TPD) of oncogenic drivers. Its unique ability to induce HER2-dependent, proteasome-mediated degradation of mutant p110α distinguishes it from other PI3K inhibitors. This application is central to research aimed at understanding the structural and signaling requirements for mutant p110α degradation and for validating this mechanism as a therapeutic vulnerability [3].

In Vivo PK/PD Studies

For in vivo rodent models (e.g., xenograft or patient-derived xenograft studies), taselisib is a preferred choice due to the availability of robust, cross-species ADME/PK data, including a defined human absolute oral bioavailability of 57.4% [4]. This comprehensive dataset facilitates accurate PK/PD modeling, enabling researchers to correlate drug exposure with target engagement and efficacy, thereby increasing the rigor and translational relevance of preclinical experiments.

Application
Selection Property
Validation Focus
PTEN-loss resistance modeling
PTEN-loss response profile
Model-response comparison (e.g., vs. α-selective inhibitor)
PI3K isoform signaling studies
β-isoform sparing selectivity
Isoform-specific pathway interpretation
Mutant p110α degradation research
HER2-dependent degradation mechanism
Degradation-dependent pathway suppression
PK/PD modeling studies
Reported human bioavailability profile
Exposure-response correlation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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